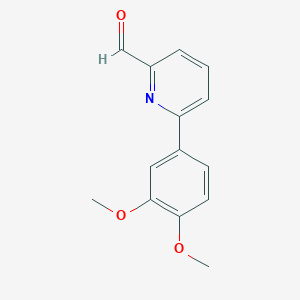

6-(3,4-Dimethoxyphenyl)picolinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a carboxaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyridine derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, where 3,4-dimethoxyphenylboronic acid is coupled with 2-bromopyridine-6-carboxaldehyde in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.

Industrial Production Methods

Industrial production of 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid.

Reduction: 6-(3,4-Dimethoxyphenyl)pyridine-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.

Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methoxy groups and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors or ion channels, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

6-(3,4-Dimethoxyphenyl)pyridine-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

3,4-Dimethoxybenzaldehyde: Lacks the pyridine ring but contains the 3,4-dimethoxyphenyl group and an aldehyde group.

Uniqueness

6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde is unique due to the combination of the pyridine ring and the 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

6-(3,4-Dimethoxyphenyl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, the mechanisms underlying its activity, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound possesses a picolinaldehyde backbone with a dimethoxy-substituted phenyl group. The presence of methoxy groups is known to influence the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress.

- Inhibition of Enzymatic Activity : It has been studied for its inhibitory effects on certain enzymes, particularly glutathione S-transferases (GSTs), which play roles in detoxification processes.

Interaction Studies

Recent studies have focused on how this compound interacts with biological targets. Notably, it has been found to inhibit GST isozymes with varying potency:

| Compound | Target Isozyme | IC50 (μM) |

|---|---|---|

| This compound | mGSTM1-1 | 341.7 |

| This compound | hGSTP1-1 | ≥500 |

| This compound | SjGST | 265.6 |

This data suggests that while the compound demonstrates significant inhibition against certain GST isozymes, it may be less effective against others, indicating a selective binding profile .

Case Studies

- Study on Inhibition of Chitin Synthesis : In a study involving various derivatives of picolinaldehyde compounds, including this compound, the compound was evaluated for its ability to inhibit chitin synthesis in Chilo suppressalis. The results indicated that modifications at the phenyl moiety significantly affected activity levels, emphasizing the importance of structural optimization in enhancing efficacy .

- Dynamic Combinatorial Chemistry (DCC) : A study utilizing DCC methodologies highlighted the compound's potential as a lead structure for developing novel inhibitors against protein targets. The research demonstrated that derivatives of this compound could be optimized to improve binding affinity and selectivity towards specific GST isoforms .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in detoxification and oxidative stress response. The methoxy groups enhance the lipophilicity and electron-donating capacity of the molecule, facilitating better interaction with target proteins.

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

6-(3,4-dimethoxyphenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C14H13NO3/c1-17-13-7-6-10(8-14(13)18-2)12-5-3-4-11(9-16)15-12/h3-9H,1-2H3 |

InChI Key |

PCAYNHBBBHFDRB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC(=N2)C=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.